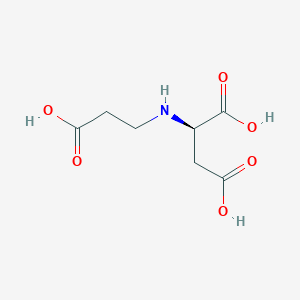

n-(2-Carboxyethyl)-d-aspartic acid

Description

Properties

CAS No. |

181645-09-0 |

|---|---|

Molecular Formula |

C7H11NO6 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

(2R)-2-(2-carboxyethylamino)butanedioic acid |

InChI |

InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 |

InChI Key |

AINPCLWBWFSAQV-SCSAIBSYSA-N |

Isomeric SMILES |

C(CN[C@H](CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C(CNC(CC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Direct Alkylation

The most straightforward method for synthesizing N-(2-carboxyethyl)-D-aspartic acid involves the direct alkylation of D-aspartic acid with 3-bromopropanoic acid. This nucleophilic substitution reaction leverages the primary amine of D-aspartic acid to displace the bromide, forming the N-carboxyethyl derivative.

Reaction Mechanism and Conditions

In a typical procedure, equimolar amounts of D-aspartic acid and 3-bromopropanoic acid are combined in an aqueous or polar aprotic solvent (e.g., dimethylformamide). A base such as sodium hydroxide is often employed to deprotonate the amine, enhancing its nucleophilicity. The reaction proceeds at ambient or slightly elevated temperatures (25–60°C) over 12–24 hours. Post-reaction, the product is isolated via acidification to precipitate the zwitterionic compound, followed by recrystallization or chromatographic purification.

Key Considerations:

- Stoichiometry : A 1:1 molar ratio minimizes dialkylation but may necessitate excess alkylating agent for complete conversion.

- Stereochemical Integrity : The D-configuration of aspartic acid is preserved under mild conditions, avoiding racemization.

- Side Reactions : Competing esterification of carboxylic acid groups is mitigated by maintaining a neutral to slightly basic pH.

Protection-Deprotection Strategies

To circumvent issues of over-alkylation, a tert-butoxycarbonyl (Boc)-mediated protection strategy is employed, analogous to methods used for N-methyl-D-aspartic acid synthesis.

Stepwise Protocol

- Protection : D-aspartic acid is treated with di-tert-butyl dicarbonate in acetone/water/triethylamine (4:4:1 v/v) at 35–40°C for 6–7 hours, yielding Boc-D-aspartic acid.

- Alkylation : The Boc-protected intermediate reacts with 3-bromopropanoic acid in anhydrous formic acid, facilitated by trioxymethylene as a condensing agent. This step requires reflux (55–60°C) for 4–5 hours.

- Deprotection : Cleavage of the Boc group is achieved with concentrated hydrochloric acid at 60–65°C, affording the final product in high enantiomeric excess (>98%).

Advantages:

Biocatalytic and Enzymatic Approaches

Emerging methodologies exploit enzymatic catalysis for stereoselective synthesis. For instance, methylaspartase and aspartate ammonia lyase (AspB) catalyze the conjugate addition of amines to fumarate derivatives, enabling access to N-substituted aspartic acids.

Comparative Analysis of Methods

Challenges and Optimizations

Racemization Risks

Prolonged exposure to acidic or basic conditions during deprotection may epimerize the D-aspartic acid backbone. Optimized protocols limit deprotection times to ≤5 hours and temperatures to ≤65°C.

Dialkylation Mitigation

Using bulky protecting groups (e.g., Boc) or sub-stoichiometric alkylating agent (0.8–1.2 equivalents) suppresses undesired dialkylation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may complicate purification. Aqueous systems offer greener alternatives but require pH control.

Chemical Reactions Analysis

N-Alkylation with Electrophiles

The secondary amine in n-(2-carboxyethyl)-d-aspartic acid undergoes further alkylation with electrophiles such as bromoacetic acid. This reaction is critical for diversifying its structure in chemoenzymatic cascades ( ).

Example Reaction

-

Substrate : this compound

-

Reagent : Bromoacetic acid

-

Conditions : pH 11, 70°C, 6 hours

-

Product : Asp-Apa-Gly derivative

Mechanistic Insight

The reaction proceeds via an Sₙ2 mechanism, facilitated by deprotonation of the amine under basic conditions ( ).

Participation in Acyl Transfer Reactions

The compound’s amine and carboxyl groups enable involvement in S-to-N or N-to-S acyl transfers, akin to mechanisms in peptide synthesis ( ).

Key Applications

-

Native Chemical Ligation (NCL) : While not directly reported for this compound, structurally similar derivatives participate in NCL via trans-thioesterification and subsequent S-to-N acyl transfer to form peptide bonds ( ).

-

Thermodynamic Driving Force : The equilibrium favors amide bond formation (S-to-N transfer) under neutral pH, but can reverse to thioester formation under acidic or templated conditions ( ).

Formation of N-Carboxyanhydrides (NCAs)

The primary amine can react with triphosgene (CCl₃O)₂CO in the presence of propylene oxide (PO) to form an N-carboxyanhydride (NCA), a monomer for polypeptide synthesis ( ).

Reaction Conditions

| Reactants | Additive | Solvent | Temperature | Yield |

|---|---|---|---|---|

| This compound + triphosgene | PO (4 equiv) | THF | 25°C | 84% |

Advantages

-

PO scavenges HCl instantaneously, preventing NCA decomposition ( ).

-

Unprotected carboxyl groups remain intact, enabling direct polymerization into water-soluble polypeptides ( ).

Decarboxylation and Stability

Under acidic or high-temperature conditions, decarboxylation of β- or γ-carboxyl groups may occur, though this is not explicitly documented for this compound. Related aspartic acid derivatives undergo decarboxylation at >150°C, forming pyroglutamic acid analogs ( ).

Complexation with Metal Ions

The multiple carboxylate groups enable chelation of divalent cations (e.g., Ca²⁺, Mg²⁺), a property shared with aminocarboxylic acids like EDTA ( ).

Hypothetical Reaction

Scientific Research Applications

Neuropharmacological Applications

Mechanism of Action

N-(2-Carboxyethyl)-D-aspartic acid primarily acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, influencing synaptic plasticity and neurotransmission. Studies have shown that it can trigger inward currents in neurons, indicating its role in modulating excitatory neurotransmission. This property is significant for understanding cognitive functions and potential therapeutic targets for neurological disorders .

Case Study: Cognitive Enhancement

Research involving D-aspartate supplementation has demonstrated improvements in cognitive functions, particularly in spatial memory tasks. For instance, experiments with Ddo knockout mice (which have elevated levels of D-aspartate) showed enhanced performance in the Morris water maze test, suggesting that increased D-aspartate levels may facilitate long-term potentiation and synaptic efficacy .

Endocrine System Regulation

Hormonal Influence

this compound has been implicated in the regulation of hormone release, particularly in the hypothalamic-pituitary-gonadal axis. It appears to influence the secretion of luteinizing hormone (LH), which is critical for reproductive health. Studies indicate that D-aspartate can stimulate LH release from pituitary cells, highlighting its potential role in fertility treatments .

Therapeutic Potential

Neurodegenerative Diseases

Given its neuromodulatory effects, this compound is being explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Its ability to enhance NMDA receptor activity may counteract excitotoxicity associated with neurodegeneration .

Research Findings

Recent studies have focused on the metabolic pathways involving this compound, revealing insights into its role in neurotransmitter synthesis and metabolism. For instance, it has been shown that D-aspartate can be converted into NMDA by D-aspartate methyltransferase, linking it to broader metabolic processes within the brain .

Mechanism of Action

The mechanism by which N-(2-Carboxyethyl)-d-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares N-(2-Carboxyethyl)-D-aspartic acid with structurally related aspartic acid derivatives:

Key Observations :

- Substituent Diversity : The substituents range from small alkyl groups (methyl) to bulky protective groups (Boc, Cbz) and cyclic amines (piperidinyl). The carboxyethyl group introduces an additional carboxylic acid moiety, enhancing hydrophilicity.

- Stereochemistry: Most derivatives retain the natural L- or D-configuration of aspartic acid, influencing their biological activity. For example, N-Methyl-D-aspartic acid (NMDA) is a known NMDA receptor agonist , while L-isomers like N-Acetyl-L-aspartic acid are endogenous metabolites .

Pharmacological and Biochemical Relevance

- D-Aspartic Acid (Parent Compound) : Marketed as a dietary supplement for testosterone modulation, though human trials show inconsistent results .

Biological Activity

N-(2-Carboxyethyl)-D-aspartic acid (CE-D-Asp) is a derivative of D-aspartic acid (D-Asp), an amino acid known for its significant roles in various biological processes. This article explores the biological activity of CE-D-Asp, focusing on its physiological effects, mechanisms of action, and potential therapeutic applications.

Overview of D-Aspartic Acid

D-Aspartic acid is primarily found in the pituitary gland and testes, playing a crucial role in hormone regulation, particularly testosterone synthesis. It acts as a neurotransmitter and neuromodulator, influencing synaptic plasticity and cognitive functions. The metabolism of D-Asp involves conversion to N-methyl D-aspartic acid (NMDA), which is implicated in hormone release mechanisms .

-

Hormonal Regulation : CE-D-Asp enhances testosterone production through several pathways:

- Gonadotropin Release : CE-D-Asp stimulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which subsequently increases luteinizing hormone (LH) secretion from the pituitary gland. This cascade promotes testosterone synthesis in Leydig cells .

- Gene Expression : CE-D-Asp upregulates steroidogenic acute regulatory protein (StAR), essential for cholesterol transport into mitochondria, a critical step in steroidogenesis .

- Neurotransmission : CE-D-Asp acts as an agonist at NMDA receptors, enhancing synaptic transmission and plasticity. Research indicates that it can improve cognitive functions by facilitating long-term potentiation (LTP) in hippocampal neurons .

Table 1: Summary of Biological Effects of this compound

Case Studies and Research Findings

-

Testosterone Response in Animals :

A systematic review indicated that D-Asp supplementation significantly increased testosterone levels in male rats but showed inconsistent results in humans. In controlled studies, doses ranging from 3 to 6 g/day were administered to assess hormonal responses, with varying outcomes reported . -

Cognitive Enhancement :

In animal models, CE-D-Asp was shown to improve spatial learning and memory performance in tasks like the Morris water maze. This effect is attributed to increased NMDA receptor activity and enhanced synaptic plasticity . -

Safety and Efficacy :

While CE-D-Asp has demonstrated potential benefits in hormonal regulation and cognitive function, safety evaluations are crucial. Some studies reported adverse effects related to oxidative stress when administered at high doses, necessitating further investigation into optimal dosing strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.